molecular formula C12H18N4O2S2 B7101986 N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]butane-1-sulfonamide

N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]butane-1-sulfonamide

Cat. No.: B7101986
M. Wt: 314.4 g/mol
InChI Key: RPJDGNKXKRROLJ-UHFFFAOYSA-N
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Description

N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]butane-1-sulfonamide is a complex organic compound with a unique structure that combines a pyrazole ring, a thiazole ring, and a sulfonamide group

Properties

IUPAC Name

N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S2/c1-3-4-7-20(17,18)13-8-10-9-19-12(14-10)11-5-6-16(2)15-11/h5-6,9,13H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJDGNKXKRROLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC1=CSC(=N1)C2=NN(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]butane-1-sulfonamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Synthesis of the thiazole ring: This involves the cyclization of a thioamide with an α-haloketone.

    Coupling of the pyrazole and thiazole rings: This step often requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired linkage.

    Introduction of the sulfonamide group: This is typically done by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]butane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone, potassium carbonate in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]butane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]butane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. Alternatively, it could modulate receptor activity by binding to an allosteric site, changing the receptor’s conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]methane-1-sulfonamide
  • N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]ethane-1-sulfonamide
  • N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]propane-1-sulfonamide

Uniqueness

N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]butane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and materials science.

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